2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine

DPP-4 inhibition Type 2 diabetes Serine protease

2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine (CAS 1557841-08-3; MF C14H11ClN2; MW 242.70) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class—a nitrogen-bridgehead bicyclic scaffold recognized as one of the most prevalent privileged structures in medicinal chemistry. The compound features a 3-chlorophenyl substituent at position 2 and a methyl group at position 8, a substitution pattern that distinguishes it from its regioisomeric analogs.

Molecular Formula C14H11ClN2
Molecular Weight 242.70 g/mol
Cat. No. B13664123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Molecular FormulaC14H11ClN2
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H11ClN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3
InChIKeyUUJOAMCHUHTACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine – Procurement-Relevant Chemical Profile and Scaffold Provenance


2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine (CAS 1557841-08-3; MF C14H11ClN2; MW 242.70) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class—a nitrogen-bridgehead bicyclic scaffold recognized as one of the most prevalent privileged structures in medicinal chemistry [1]. The compound features a 3-chlorophenyl substituent at position 2 and a methyl group at position 8, a substitution pattern that distinguishes it from its regioisomeric analogs. Imidazo[1,2-a]pyridine-based drugs (zolpidem, alpidem, zolmidine, olprinone) have achieved clinical use across hypnotic, anxiolytic, antiulcer, and cardiotonic indications, underscoring the scaffold's translational relevance [1]. This specific compound is primarily offered as a research chemical and synthetic building block by multiple international suppliers.

Why Generic Substitution Is Unreliable for 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine: Evidence-Based Regioisomer Risk Analysis


Within the imidazo[1,2-a]pyridine series, seemingly minor regioisomeric variations—chlorine position on the phenyl ring (ortho vs. meta vs. para) or methyl placement on the pyridine ring—produce substantial pharmacological divergence that cannot be predicted from the scaffold alone. Published structure-activity relationship (SAR) data on imidazo[1,2-a]pyridine-based DPP-4 inhibitors demonstrate that monochloro-aryl substitution at the 2-position yields IC50 values differing by orders of magnitude from optimized dichloro-aryl analogs [1]. Similarly, cholinesterase inhibition studies directly show that methyl substitution at position R4 of the imidazo[1,2-a]pyridine core is a critical determinant of AChE vs. BChE selectivity, with methyl-containing compound 2h achieving an AChE IC50 of 79 µM [2]. Generic interchange of 2-(3-chlorophenyl)-8-methylimidazo[1,2-a]pyridine with its 2-chlorophenyl, 4-chlorophenyl, or des-methyl analogs without explicit comparative data therefore introduces uncontrolled experimental variables that can invalidate SAR conclusions, skew HTS hit triage, or misdirect lead optimization.

2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine – Quantified Differentiation Evidence Against Closest Analogs


Meta-Chlorophenyl vs. Optimized 2,4-Dichlorophenyl Substitution: DPP-4 Inhibitory Activity Divergence by ~385-Fold

A structurally proximate analog bearing the same 3-chlorophenyl moiety—(2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (compound 5b)—was profiled against the optimized clinical candidate 5d (containing a 2,4-dichlorophenyl group) in the same DPP-4 drug discovery program [1][2]. The 3-chlorophenyl mono-substituted analog exhibited an IC50 of 50,000 nM (50 µM) in a recombinant human DPP-4 enzymatic assay [2], whereas compound 5d with 2,4-dichlorophenyl substitution displayed an IC50 of 0.13 µM (130 nM)—representing an approximately 385-fold loss in potency for the mono-meta-chloro substitution pattern [1]. This quantitative divergence was attributed to the requirement for an additional chlorine atom at the ortho or para position to engage key hydrophobic contacts and a π–π interaction with Phe357 in the DPP-4 active site [1].

DPP-4 inhibition Type 2 diabetes Serine protease Structure-activity relationship Scaffold hopping

Methyl Substituent at Position 8 Modulates Cholinesterase Inhibition: Evidence from Imidazo[1,2-a]pyridine Anticholinesterase SAR

In a systematic anticholinesterase evaluation of 15 imidazo[1,2-a]pyridine derivatives (2a–2o), compound 2h—which carries a methyl substituent at the R4 position of the imidazo[1,2-a]pyridine ring, analogous to the 8-methyl group in the target compound—demonstrated the strongest AChE inhibition in the series with an IC50 of 79 µM, whereas unsubstituted or differently substituted analogs showed weaker or negligible AChE activity [1]. Conversely, BChE inhibition was favored by a 3,4-dichlorophenyl side chain combined with an unsubstituted imidazo[1,2-a]pyridine ring (compound 2j, IC50 65 µM), indicating that methyl substitution on the pyridine ring directs selectivity toward AChE over BChE [1]. While the target compound was not directly tested, the methyl substitution at the 8-position is structurally analogous to the R4-methyl modification in 2h, making this the most relevant SAR benchmark.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease Neurodegeneration Enzyme inhibition

Regioisomeric Chlorophenyl Substitution: Meta vs. Para Position Dictates Biological and Physicochemical Properties

Three regioisomeric 2-(chlorophenyl)-8-methylimidazo[1,2-a]pyridines exist as distinct chemical entities: 2-(2-chlorophenyl)-, 2-(3-chlorophenyl)-, and 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine, each with unique CAS numbers and physicochemical profiles [1][2]. The 4-chlorophenyl (para) isomer (CAS 442554-03-2) is the most widely commercially available analog and has been used as a starting material for chalcone-based antibacterial/antifungal compound libraries [2]. The meta-chlorophenyl isomer (CAS 1557841-08-3) places the electron-withdrawing chlorine at the 3-position of the phenyl ring, producing a distinct dipole moment and steric profile compared to para substitution. In the broader imidazo[1,2-a]pyridine literature, the position of chlorine substitution on the pendant aryl ring is a critical determinant of target binding: SAR studies on PI3K inhibitors, Bradykinin B2 antagonists, and DPP-4 inhibitors all demonstrate that chloro-substitution position dramatically modulates potency and selectivity [1]. No published head-to-head comparison of all three chlorophenyl isomers in a single assay exists for the 8-methyl series, making the meta isomer a distinct and under-characterized chemical probe.

Regioisomer Chlorophenyl substitution Electronic effects Medicinal chemistry Scaffold diversification

Imidazo[1,2-a]pyridine Scaffold Privilege: Four Clinically Approved Drugs Across Diverse Therapeutic Areas

The imidazo[1,2-a]pyridine scaffold has yielded four FDA/EMA-approved clinical drugs spanning distinct therapeutic categories: zolpidem (hypnotic, GABAA receptor positive allosteric modulator), alpidem (non-sedative anxiolytic), zolmidine (antiulcer agent), and olprinone (phosphodiesterase III inhibitor for acute heart failure) [1]. This clinical track record is unmatched by most other bicyclic heteroaromatic scaffolds of comparable molecular weight and establishes imidazo[1,2-a]pyridines as a validated privileged structure with demonstrated translatability from preclinical research to human therapeutics [1]. The scaffold has also been explored in published programs targeting PI3Kα (IC50 values reaching 0.0028 µM for optimized derivatives) [2], DPP-4 (IC50 0.13 µM) [3], and Arenavirus entry inhibition [4], among numerous other targets.

Privileged scaffold Clinical drugs Drug discovery Therapeutic diversity Nitrogen heterocycle

2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine – Evidence-Backed Application Scenarios for Scientific Procurement


DPP-4 Selectivity Profiling and Negative Control Studies in Type 2 Diabetes Drug Discovery

Based on the ~385-fold DPP-4 potency difference between the 3-chlorophenyl analog (IC50: 50,000 nM) and the optimized 2,4-dichlorophenyl compound 5d (IC50: 130 nM), 2-(3-chlorophenyl)-8-methylimidazo[1,2-a]pyridine and its derivatives are well-suited as low-activity controls in DPP-4 inhibitor screening cascades [1]. The meta-chloro substitution pattern defines a pharmacophoric boundary condition: DPP-4 inhibition is negligible when only a single meta-chlorine is present, enabling clean interpretation of structure-dependent activity gains when additional substituents are introduced. This SAR anchor point is valuable for establishing assay windows and validating target engagement specificity in hit-to-lead programs.

AChE-Directed Probe Development Leveraging 8-Methyl Substitution

The 8-methyl substituent on the imidazo[1,2-a]pyridine core is structurally analogous to the R4-methyl modification in compound 2h, which conferred the strongest AChE inhibition (IC50 79 µM) in a 15-compound anticholinesterase panel [2]. The 3-chlorophenyl group at position 2 provides a distinct electronic vector compared to the biphenyl side chain of 2h, offering medicinal chemists a new starting point for AChE-selective inhibitor design. This compound is suitable for structure-based optimization programs targeting cholinergic dysfunction in neurodegenerative disease, where AChE selectivity over BChE is therapeutically desirable.

Diversification of Privileged Scaffold Libraries via Underexplored Regioisomeric Space

The meta-chlorophenyl regioisomer (CAS 1557841-08-3) is less commercially prevalent than its para counterpart (CAS 442554-03-2), which has been employed in published chalcone libraries with antibacterial and antifungal activity [3]. Procuring the meta isomer enables exploration of novel chemical space within the clinically validated imidazo[1,2-a]pyridine scaffold family, where 4 approved drugs confirm the scaffold's pharmacokinetic and safety translatability [2]. Library synthesis efforts targeting kinases, GPCRs, or ion channels can use this compound as a diversification building block to probe how chloro-substitution position modulates target engagement across protein families.

Organic Synthesis Intermediate for Late-Stage Functionalization

The compound features two distinct synthetic handles: the 3-chlorophenyl ring amenable to Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) and the 8-methyl group on the imidazo[1,2-a]pyridine core available for C–H functionalization or oxidation to the corresponding carboxylic acid. The availability of reported synthetic methods for imidazo[1,2-a]pyridine scaffold construction and functionalization, including Groebke-Blackburn-Bienaymé multicomponent reactions and chloramine-T mediated regioselective halogenation [4], ensures a well-precedented chemical development path. This makes the compound a versatile intermediate for generating diverse compound arrays in both academic and industrial medicinal chemistry settings.

Quote Request

Request a Quote for 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.